REACTION_CXSMILES
|
C(O[C:6](=O)[NH:7][C:8]1[C:9]([Cl:19])=[C:10]2[CH:16]=[N:15][N:14]([CH2:17][CH3:18])[C:11]2=[N:12][CH:13]=1)(C)(C)C.[H-].[Na+].IC>CN(C=O)C>[Cl:19][C:9]1[C:8]([NH:7][CH3:6])=[CH:13][N:12]=[C:11]2[N:14]([CH2:17][CH3:18])[N:15]=[CH:16][C:10]=12 |f:1.2|
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction was quenched by addition of H2O
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Type
|
EXTRACTION
|
Details
|
the product extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuo
|
Type
|
CUSTOM
|
Details
|
to give a crude intermediate which
|
Type
|
CUSTOM
|
Details
|
was used directly in the next step without further purification
|
Type
|
DISSOLUTION
|
Details
|
This residue as dissolved in CH2Cl2 (50 mL)
|
Type
|
ADDITION
|
Details
|
TFA (10 mL) was added
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Type
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TEMPERATURE
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Details
|
The reaction mixture was heated at 30° C. for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
diluted with CH2Cl2 (100 mL) and aqueous NaOH (1N)
|
Type
|
ADDITION
|
Details
|
was added until pH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1NC)N(N=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |